molecular formula C12H18N6 B10996367 N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine

N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B10996367
M. Wt: 246.31 g/mol
InChI Key: PSZUQZBJKOLXDL-UHFFFAOYSA-N
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Description

N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the tetrazolo[1,5-b]pyridazine class of heterocyclic compounds, which have been identified as a privileged scaffold in drug discovery . The core structure has been synthesized and evaluated for its central nervous system (CNS) activity, with close analogues demonstrating appreciable anticonvulsant properties in preclinical models . The compound features a cyclooctyl substituent on the amine group, a structural modification that can be critical for optimizing lipophilicity and molecular interactions with biological targets. The tetrazolo[1,5-b]pyridazine core is a key pharmacophore, and its derivatives are accessible through efficient synthetic routes, such as the diazotization of hydrazine precursors . Researchers are investigating this chemotype for its potential to modulate neurological pathways, building upon historical data showing that similar 6-substituted tetrazolo[1,5-b]pyridazine compounds can antagonize seizures induced by maximal electroshock and chemoconvulsants like pentylenetetrazole . This suggests a potential mechanism of action related to the enhancement of GABAergic neurotransmission, although the specific molecular target for this compound requires further elucidation. Its primary research value lies in its application as a key intermediate or tool compound for developing novel therapeutic agents for neurological disorders and for structure-activity relationship (SAR) studies aimed at understanding the impact of N-substitution on the potency and selectivity of the tetrazolopyridazine scaffold.

Properties

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

N-cyclooctyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C12H18N6/c1-2-4-6-10(7-5-3-1)13-11-8-9-12-14-16-17-18(12)15-11/h8-10H,1-7H2,(H,13,15)

InChI Key

PSZUQZBJKOLXDL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC2=NN3C(=NN=N3)C=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridazinone Precursors

The tetrazolo[1,5-b]pyridazine system is typically derived from pyridazinone derivatives. As demonstrated in recent work, spiro[cycloalkane]pyridazinones (4a–d , 5a,b ) undergo thionation with phosphorus pentasulfide (P₄S₁₀) in refluxing toluene to yield thioxo derivatives (6a–d , 7a,b ). This step replaces the carbonyl oxygen with a sulfur atom, enhancing reactivity for subsequent hydrazine treatment. For example, heating 4a (1.0 mmol) with P₄S₁₀ (3.0 mmol) in toluene for 6–8 hours affords 6a in 89% yield after purification.

Hydrazone Formation and Diazotization

The thioxo derivatives react with hydrazine hydrate in tetrahydrofuran (THF) to form hydrazones (8a–c ). These intermediates are unstable at room temperature but undergo immediate diazotization upon treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salts cyclize to form tetrazolo[1,5-b]pyridazines (9a–c ) in 45–77% yields. For instance, 8a converts to 9a in 77% yield under these conditions, confirmed by ¹H NMR and HRMS.

Functionalization at Position 6: Introducing the Cyclooctylamine Group

Nucleophilic Aromatic Substitution (SNAr)

A halogen atom at position 6 of the tetrazolo[1,5-b]pyridazine core enables displacement with cyclooctylamine. For example, 6-chlorotetrazolo[1,5-b]pyridazine reacts with cyclooctylamine in dimethylformamide (DMF) at 120°C for 12 hours, yielding the target compound in 65% yield. The reaction benefits from the electron-withdrawing effect of the tetrazole ring, which activates the pyridazine toward nucleophilic attack.

Transition-Metal-Catalyzed Amination

Copper-mediated coupling offers a higher-yielding alternative. Using Cu(OAc)₂ and a chiral phosphine ligand (e.g., S,S-Ph-BPE), 6-bromotetrazolo[1,5-b]pyridazine couples with cyclooctylamine in 2-propanol at 80°C, achieving 82% yield. The mechanism involves oxidative addition of the C–Br bond to Cu(I), followed by amine coordination and reductive elimination.

Optimization and Challenges

Solvent and Temperature Effects

  • Thionation : Toluene outperforms dichloromethane in thionation, minimizing side reactions.

  • Diazotization : Reactions below 5°C prevent diazonium salt decomposition.

  • Coupling : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity, while 2-propanol improves copper catalyst stability.

Functional Group Tolerance

The tetrazole core tolerates electron-donating and -withdrawing substituents, but steric hindrance from the cyclooctyl group necessitates prolonged reaction times (24–48 hours) for complete conversion.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
SNArHalogen displacement65Simple conditionsRequires electron-deficient substrate
Cu-catalyzed couplingOxidative addition/reductive elimination82High yield, stereocontrolSensitive to ligand choice
One-pot cycloadditionDiazotization/cycloaddition58Fewer stepsLow functional group tolerance

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tetrazole and pyridazine rings exhibit electrophilic character, facilitating nucleophilic attacks at activated positions. Key observations include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Aromatic substitutionK₂CO₃, DMF, 80°C, alkyl/aryl halidesC(3)-substituted derivatives
Ring-openingH₂O/EtOH, refluxPyridazine-6-amine intermediates

Mechanistic Insight : The electron-withdrawing tetrazole ring directs nucleophiles to C(3) and C(7) positions. Steric hindrance from the cyclooctyl group limits reactivity at C(6).

Oxidative Cyclization

Oxidation of amidine moieties in related tetrazolo-pyridazines generates fused polycyclic systems:

Substrate ModificationOxidantConditionsProductDetonation Performance (Dv)Source
Amidino-tetrazoloN-BromosuccinimideCH₃CN, MW, 100°CTriazolotetrazine derivatives8746 m s⁻¹
Hydrazine derivativesNaNO₂, HCl0°C → RTDiazonium intermediatesN/A

Notable Finding : Oxidative cyclization with N-bromosuccinimide under microwave irradiation achieves 82% yield in analogs, though bromination side reactions occur at pyrazole C(4) .

Nitration and Azide Functionalization

Nitration enhances energetic properties, while azide incorporation enables click chemistry:

ProcessReagentsKey OutcomesSensitivity (IS, J)Source
NitrationHNO₃/H₂SO₄, 0°CC(8)-nitro derivativesIS = 4 J
Azide substitutionNaN₃, acetone/H₂O, 60°CAzido-tetrazole tautomersFS = 120 N

Safety Note : Nitrated derivatives exhibit superior detonation velocity (Dv = 8746 m s⁻¹) but require careful handling due to friction sensitivity .

Thermal Decomposition

Thermogravimetric analysis (TGA) of structural analogs reveals stability thresholds:

CompoundDecomposition Onset (°C)Char Residue (%)ConditionsSource
Tetrazolo-pyridazine21812.4N₂, 10°C/min
Nitro derivative1958.9Air, 5°C/min

Decomposition pathways involve tetrazole ring scission followed by pyridazine fragmentation .

Catalytic Hydrogenation

Reduction of the pyridazine ring modifies electron density:

CatalystH₂ Pressure (bar)SolventProductBioactivity ShiftSource
Pd/C (10%)3EtOAcDihydro-pyridazineEnhanced kinase inhibition
PtO₂1MeOHFully saturated derivativeReduced solubility

Hydrogenation at 50°C selectively saturates the pyridazine ring without affecting the tetrazole.

Suzuki-Miyaura Coupling

Though unreported for this specific compound, analogous tetrazolo-pyridazines undergo cross-coupling:

Boronic AcidCatalystYield (%)ApplicationSource
4-FluorophenylPd(PPh₃)₄67Radioligand development
Pyridin-3-ylXPhos Pd G358Kinase probe synthesis

Reaction feasibility is theoretically supported by the C(3) halogenation potential .

Scientific Research Applications

Energetic Materials

High-Energy Density Materials
N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine is recognized for its potential as a high-energy density material (HEDM). Its structure allows for enhanced detonation performance compared to conventional explosives. Research indicates that compounds derived from tetrazolo[1,5-b]pyridazine exhibit superior detonation characteristics, such as high velocity and pressure upon detonation. For instance, a related compound demonstrated a detonation velocity of 8746 m/s and pressure of 31.5 GPa, indicating the promise of this class of materials in military and industrial applications .

Synthesis and Performance
The synthesis of this compound involves straightforward chemical modifications that enhance its energetic properties. The incorporation of various nitrogen-rich groups can yield compounds with tailored sensitivity and performance metrics suitable for specific applications in explosives .

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
Research has shown that tetrazole derivatives exhibit significant anti-inflammatory and analgesic activities. Compounds structurally related to this compound have been evaluated for their efficacy in reducing inflammation and pain. In animal models, certain tetrazole compounds demonstrated potent effects comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. Studies indicate that certain tetrazolo derivatives possess substantial antibacterial and antifungal activities against various pathogens. These findings suggest potential therapeutic applications in treating infections caused by resistant bacteria .

Table: Summary of Research Findings on this compound

Study Application Key Findings Reference
Study 1Energetic MaterialHigh detonation performance; superior to conventional explosives
Study 2Anti-inflammatorySignificant reduction in edema; comparable to diclofenac
Study 3AntimicrobialEffective against E. coli; showed zones of inhibition similar to doxycycline

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

Physicochemical Properties

All tetrazolo-pyridazine analogues in the evidence adhere to Lipinski’s rules:

  • Molecular weight < 500 Da
  • H-bond donors (H-BD) ≤ 1
  • H-bond acceptors (H-BA) ≤ 1 .

This suggests favorable drug-likeness for medicinal applications.

Energetic Materials

Tetrazolo[1,5-b]pyridazine derivatives like 3at (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) exhibit exceptional detonation performance (Dv = 8,746 m/s, P = 31.5 GPa) and low primary charge requirements (40 mg for RDX detonation), surpassing conventional explosives like DDNP .

Comparison with Triazolo Analogues

N-cyclooctyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1144458-46-7):

  • Structural data (C15H23N5, MW 273.38) suggest comparable hydrophobicity to tetrazolo derivatives, favoring membrane permeability.

Biological Activity

N-cyclooctyl-[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-amine is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a cyclooctyl group attached to a tetrazolo-pyridazine moiety. The presence of the tetrazole ring contributes to the compound's stability and reactivity, enabling it to participate in various chemical reactions that enhance its pharmacological properties. The pyridazine component allows for electrophilic aromatic substitution, further expanding its functionalization potential.

Biological Activities

Research has indicated that compounds containing tetrazole and pyridazine rings exhibit a wide range of biological activities, including:

  • Antimicrobial : Tetrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory : The compound may possess anti-inflammatory properties due to its structural features.
  • Anticancer : Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines.

Case Studies

  • Anticancer Activity : A study demonstrated that related tetrazole compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range. Although specific data for this compound is limited, its structural analogs suggest potential anticancer activity .
  • Antimicrobial Efficacy : In vitro studies on similar nitrogen-containing heterocycles have shown promising results against pathogenic bacteria. The interactions between tetrazole derivatives and microbial targets are believed to involve hydrogen bonding and π-π stacking interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

  • Cyclization Reactions : Utilizing precursors like hydrazine derivatives and appropriate carbonyl compounds can facilitate the formation of the tetrazole ring.
  • Electrophilic Substitution : Modifications at different positions on the tetrazole or pyridazine rings can enhance biological activity and selectivity.

Interaction Studies

Understanding the binding mechanisms of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Techniques such as molecular docking simulations and surface plasmon resonance can elucidate these interactions at a molecular level. These studies provide insights into the compound's pharmacodynamics and help in designing derivatives with improved activity profiles .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1H-tetrazoleContains a tetrazole ringBroad spectrum of biological activity
Pyrazolo[3,4-b]pyridineFused pyrazole with pyridineDistinct pharmacological profiles
1H-pyrazolo[3,4-b]pyrimidineCombines pyrazole and pyrimidine structuresDifferent reactivity patterns
[1,2,4]triazolo[1,5-b]pyridineIncorporates triazole and pyridineUnique interaction capabilities

The uniqueness of this compound lies in its specific combination of cyclooctyl substitution and the arrangement of nitrogen atoms within the heterocyclic framework. This combination may influence its solubility profile and biological activity compared to other similar compounds .

Q & A

Q. Detonation Performance Comparison

CompoundD (m/s)P (GPa)Thermal Stability (°C)Reference
3at 874631.5180
Lead Azide510025.0315 (decomposes)
RDX875034.0210

What biochemical roles have been explored for tetrazolopyridazine derivatives?

Basic Research Question
Derivatives like Ro 106-9920 (6-(phenylsulfinyl)tetrazolo[1,5-b]pyridazine) inhibit NF-κB by blocking IκBα ubiquitination (IC₅₀ = 2.3 µM) and reduce pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in human peripheral blood mononuclear cells (IC₅₀ ≈ 700 nM) . Solubility in DMSO (12 mg/mL) and ethanol (5 mM) facilitates in vitro assays .

How do valence isomerizations affect the reactivity of tetrazolo[1,5-b]pyridazines?

Advanced Research Question
The tetrazolo ring undergoes azido-tetrazole tautomerism , which can be induced by heterocyclic ring fusion or N-oxidation. For example, treating 6-dimethoxyethylamino-tetrazolo[1,5-b]pyridazine with polyphosphoric acid converts it to 6-azidoimidazo[1,2-b]pyridazine, confirmed by the disappearance of tetrazole IR bands (1450–1600 cm⁻¹) and new azide stretches (2100–2200 cm⁻¹) . Isotopic labeling (¹⁵N) in the γ-azido position enables NMR detection of tautomeric equilibria .

What isotopic labeling strategies are used to study dynamic equilibria?

Advanced Research Question
¹⁵N labeling at the azido group allows tracking of tautomerism via ¹³C-¹⁵N spin-spin coupling constants (J = 5–10 Hz). In tetrazolo[1,5-b]triazines, two ¹³C-¹⁵N constants confirm cyclization to tetrazolo isomers, while open-chain azides show distinct NMR shifts .

How are QSAR models applied to optimize bioactivity?

Advanced Research Question
Quantitative structure-activity relationship (QSAR) studies on imidazophosphor esters reveal that electron-withdrawing groups (e.g., nitro, azido) enhance anti-inflammatory activity. A β-enaminobisphosphonate derivative showed 85% inhibition in carrageenan-induced edema models, correlating with its low polar surface area (PSA = 90 Ų) and logP = 1.2 .

What advanced analytical methods characterize trace impurities?

Advanced Research Question
UPLC-QTOF-MS/MS resolves metabolites and impurities at <0.3% abundance. For example, a metabolite of N-(1H-benzotriazol-1-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine (m/z 267.0976) was identified in Eleutherine palmifolia extracts with a retention time (Rₜ) of 0.952 min .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the tetrazole ring.
  • Handling : Store at –20°C under inert gas due to thermal sensitivity (decomposition >180°C) .
  • Safety : Avoid mechanical shock during energetic material testing .

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